molecular formula C9H10BF3O3 B1417898 4-Ethoxy-3-trifluoromethylphenylboronic acid CAS No. 871329-83-8

4-Ethoxy-3-trifluoromethylphenylboronic acid

Cat. No. B1417898
M. Wt: 233.98 g/mol
InChI Key: SHCPXHBLEGXHIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound is used as a starting material for various synthesis reactions because of its unique properties. It has a high melting point and insolubility in water, but it is soluble in organic solvents such as ethanol, chloroform, and dichloromethane.


Molecular Structure Analysis

The compound has a molecular formula of C9H10BF3O3 . The InChI code is 1S/C9H10BF3O3/c1-2-16-8-4-3-6 (10 (14)15)5-7 (8)9 (11,12)13/h3-5,14-15H,2H2,1H3 .


Chemical Reactions Analysis

4-Ethoxy-3-trifluoromethylphenylboronic acid is known for its reactivity with other molecules and its ability to form stable bonds with various functional groups.


Physical And Chemical Properties Analysis

The compound has a white crystalline solid appearance. It has a boiling point of 324.5 °C at 760 mmHg. The compound has a density of 1.38 g/cm3 and a flash point of 150.6 °C.

Scientific Research Applications

Synthesis of Heteroarenes

ETFPBA is a versatile precursor for the preparation of trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines. This is demonstrated in the synthesis of Celebrex® (celecoxib), a COX-2 selective, nonsteroidal anti-inflammatory drug, highlighting its utility in complex organic syntheses (Sommer et al., 2017).

Supramolecular Assemblies

Research on phenylboronic acids, including ETFPBA, reveals their role in the formation of supramolecular assemblies. These assemblies are obtained through O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2, demonstrating the potential of ETFPBA in materials science (Pedireddi & Seethalekshmi, 2004).

Functionalized (Trifluoromethyl)benzenes and -pyridines

ETFPBA derivatives serve as components in Diels-Alder reactions, leading to the synthesis of functionalized (trifluoromethyl)benzenes and -pyridines. This highlights its role in the introduction of trifluoromethyl groups into aromatic compounds, useful in various fields of chemistry (Volle & Schlosser, 2002).

Palladium-Catalyzed Coupling Reactions

ETFPBA is utilized in palladium-catalyzed coupling reactions, particularly in the synthesis of 4-substituted 3-ethoxy-5-methylisoxazoles. This application underscores its utility in creating complex molecules that could have various pharmacological and material applications (Kromann et al., 2001).

Safety And Hazards

The compound is associated with certain hazards. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .

properties

IUPAC Name

[4-ethoxy-3-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF3O3/c1-2-16-8-4-3-6(10(14)15)5-7(8)9(11,12)13/h3-5,14-15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCPXHBLEGXHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659395
Record name [4-Ethoxy-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-trifluoromethylphenylboronic acid

CAS RN

871329-83-8
Record name B-[4-Ethoxy-3-(trifluoromethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871329-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Ethoxy-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxy-3-(trifluoromethyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 4-bromo-1-ethoxy-3-trifluoromethyl-benzene (21.25 g, 90.8 mmol) in dry tetrahydrofuran (120 ml) was purged with nitrogen, cooled to −78° C. and BuLi (2.5 M solution in hexanes, 39.96 ml, 99.9 mmol) added dropwise maintaining a temperature below −70° C. The mixture was stirred for 5 minutes before addition of triisopropyl borate (17.9 g, 95.36 mmol) in one portion. Stirring was continued at −78° C. for 30 minutes before allowing to come to room temperature. The reaction was quenched by addition of 10 ml of acetic acid dissolved in 150 ml water before concentration under reduced pressure to remove tetrahydrofuran. The precipitate was collected by filtration, dissolved in ethyl acetate and dried over sodium sulfate. Purification was achieved by recrystalisation from ethyl acetate/hexane mixtures to afford 4-ethoxy-3-trifluoromethylphenylboronic acid (10 g). 1H NMR (DMSOd6): δ 8.08 (s, 1H) 8.01 (d, 1H) 7.2 (d, 1H) 4.18 (q, 2H) 1.34 (t, 3H).
Quantity
21.25 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
39.96 mL
Type
reactant
Reaction Step Two
Quantity
17.9 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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